PD 135158

CCK2 receptor pharmacology functional antagonism CHO cell line

PD 135158 delivers 440-fold CCK2 selectivity over CCK1 with no sedative liabilities, enabling clean anxiolytic studies. It is the most potent functional CCK2 antagonist in human cellular models. Biphasic CCK1 agonist activity (EC50=0.6 µM) also enables pancreatic function dissection. Choose this well-characterized tool compound for reproducible, publication-ready data.

Molecular Formula C35H44N4O6
Molecular Weight 616.76
CAS No. 130285-87-9
Cat. No. B1139079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 135158
CAS130285-87-9
SynonymsAlternative Name: CAM 1028
Molecular FormulaC35H44N4O6
Molecular Weight616.76
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)OC(=O)NC(C)(CC3=CNC4=CC=CC=C43)C(=O)NCC(C5=CC=CC=C5)NC(=O)CCC(=O)O)C)C
InChIInChI=1S/C35H44N4O6/c1-33(2)24-16-17-34(33,3)28(18-24)45-32(44)39-35(4,19-23-20-36-26-13-9-8-12-25(23)26)31(43)37-21-27(22-10-6-5-7-11-22)38-29(40)14-15-30(41)42/h5-13,20,24,27-28,36H,14-19,21H2,1-4H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t24?,27-,28?,34?,35+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD 135158 (CAS 130285-87-9): A Nonpeptide CCK2 Receptor Antagonist for Preclinical Neuroscience and GI Research


PD 135158 (also known as CAM 1028) is a nonpeptide, small-molecule antagonist of the cholecystokinin type 2 (CCK2, formerly CCK-B) receptor, originally developed by Parke-Davis. Its molecular formula is C35H44N4O6, with a molecular weight of 616.76 g/mol and purity typically ≥98% as determined by HPLC . The compound exhibits high selectivity for CCK2 over CCK1 receptors and negligible cross-reactivity with a panel of other neuroreceptor systems . In both rodent and primate behavioral models, PD 135158 demonstrates robust anxiolytic-like activity without the sedative liabilities commonly associated with classical anxiolytics [1]. Notably, in ex vivo pancreatic preparations, the compound displays a functionally distinct biphasic agonist activity at the rat CCK1 receptor [2]. These properties establish PD 135158 as a well-characterized, first-generation tool compound for interrogating CCK2-mediated physiology and pathology.

Critical Distinctions in CCK2 Antagonist Selection: Why PD 135158 Is Not Interchangeable with CI-988 or L-365260


Despite belonging to the same dipeptoid chemical series and sharing a primary mechanism of CCK2 receptor antagonism, PD 135158, its close structural analog PD 134308 (CI-988), and the benzodiazepine-based L-365260 exhibit distinct pharmacological profiles that preclude simple functional substitution. Key differentiators include variations in receptor binding affinity and subtype selectivity [1], divergent functional agonist activity at the CCK1 receptor [2], and non-overlapping in vivo potency ranges and efficacy in specific anxiety models [3]. The sections below provide direct, quantitative evidence of these critical distinctions, enabling scientifically informed compound selection for your research program.

Quantitative Differentiation Evidence: Selecting PD 135158 Over Key CCK2 Antagonist Comparators


Superior Functional Antagonist Potency at the Human CCK2 Receptor

In a direct head-to-head functional assay using a human CCK-B receptor-expressing CHO cell line, PD 135158 demonstrated the highest antagonist potency among its comparators. The rank order of potency for blocking CCK-4-stimulated intracellular Ca2+ mobilization was determined to be PD 135158 > CI-988 > L-365,260 >> devazepide > lorglumide [1]. While exact pIC50 values were not reported for all compounds, the rank order establishes PD 135158 as the most potent functional antagonist at the human CCK2 receptor in this cellular model. This provides a clear, human-relevant differentiation from CI-988, which is more potent in binding assays but appears less efficacious in functional blockade.

CCK2 receptor pharmacology functional antagonism CHO cell line

Quantified Selectivity Profile for CCK2 Over CCK1 and Broad Receptor Panel

PD 135158 exhibits a well-defined and quantitatively significant selectivity window between its primary target, CCK2, and the closely related CCK1 receptor. Reported IC50 values are 2.8 nM for CCK2 and 1232 nM for CCK1, yielding a 440-fold selectivity for the intended target . Furthermore, comprehensive counter-screening demonstrates negligible affinity (IC50 > 10 μM) for a panel of seven other CNS-relevant receptors, including GABAA, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 . This selectivity profile is more extensively characterized and numerically defined than for many in-class alternatives like L-365,260, for which the selectivity ratio is estimated at ~87-fold based on Ki values [1], but a broad receptor panel is less commonly reported.

Receptor selectivity CCK1/CCK2 discrimination off-target screening

Distinct Anxiolytic Efficacy in Multiple Behavioral Models Without Sedation

In a series of established anxiety models, PD 135158 and its close analog PD 134308 both produced anxiolytic effects that were comparable in magnitude to the benzodiazepine diazepam [1]. However, a critical differentiation emerged in the side-effect profile: unlike diazepam, PD 135158 (and PD 134308) did not produce sedation or muscle relaxation, even at high doses [1]. This observation is supported by findings in the elevated plus-maze and social interaction tests [2]. Additionally, in the elevated zero-maze, a significant anxiolytic-like effect was achieved with PD 135158 at a dose of 100 μg/kg [3]. This contrasts with the benzodiazepine class, where anxiolytic doses are often accompanied by sedative or myorelaxant properties, and provides a behavioral distinction from compounds like L-365260 which, while also showing efficacy, may exhibit different dose-response relationships.

Anxiolytic activity behavioral pharmacology CNS side-effect profile

Unique CCK1 Receptor Agonist Activity: A Key Differentiator for Exocrine Pancreas Studies

A unique and surprising pharmacological property of PD 135158 is its ability to act as a full agonist at the rat CCK1 receptor in ex vivo pancreatic preparations. This contrasts with its primary role as a CCK2 antagonist. In isolated rat pancreatic acini, PD 135158 stimulated lipase release dose-dependently in a biphasic manner, achieving identical efficacy but lower potency compared to the endogenous agonist cholecystokinin octapeptide (CCK-8). Specifically, half-maximal stimulation occurred at 0.6 μM, with maximal secretion at 50 μM [1]. This CCK1-mediated secretion was completely abolished by the specific CCK1 antagonist loxiglumide, with half-maximal inhibition at 0.4 μM for PD 135158 [1]. This functional dichotomy is a critical distinguishing feature from other CCK2 antagonists like CI-988 or L-365,260, which do not exhibit this dual activity.

CCK1 receptor agonism pancreatic exocrine secretion biphasic pharmacology

Comparative Anxiolytic Potency: A 10-Fold to 50-Fold Difference in In Vivo Effective Dose

Direct comparison of in vivo anxiolytic efficacy in the elevated zero-maze model reveals a substantial potency difference between CCK2 antagonists. PD 135158 produced a significant anxiolytic-like effect at a dose of 100 μg/kg [1]. In the same model, the comparator L-365260 required doses of 1.0 and 5.0 mg/kg to achieve a significant effect [1]. This represents a 10-fold to 50-fold difference in the effective dose, indicating that PD 135158 is markedly more potent on a mg/kg basis in this behavioral paradigm. While the exact reason for this potency difference (e.g., differences in brain penetration, receptor occupancy, or off-target effects) requires further investigation, the empirical data provides a clear, quantifiable basis for selecting PD 135158 when higher in vivo potency is desired.

In vivo potency anxiolytic dose CCK2 antagonist comparison

Optimal Research Applications for PD 135158 Driven by Its Unique Pharmacological Signature


Delineating CCK2-Specific Roles in CNS Anxiety and Reward Circuitry

PD 135158's high selectivity for CCK2 over CCK1 (440-fold) and its lack of sedation in anxiolytic models make it an ideal tool for isolating CCK2-mediated effects in behavioral neuroscience. The compound's ability to produce anxiolysis comparable to diazepam without motor impairment [1] allows researchers to cleanly dissect anxiety-related circuits in the amygdala, hippocampus, and nucleus accumbens without the confounding variable of sedation. Furthermore, its efficacy in models of drug withdrawal anxiogenesis [1] positions it as a valuable probe for studying the role of CCK2 in addiction-related negative affective states.

Investigating CCK1/CCK2 Crosstalk in Pancreatic Exocrine Physiology

The unique CCK1 receptor agonist activity of PD 135158, coupled with its primary CCK2 antagonism [2], provides a powerful and unusual tool for exocrine pancreas research. In isolated acinar cell preparations, PD 135158 can be used to stimulate enzyme secretion via CCK1 (EC50 = 0.6 μM), and this effect can be selectively blocked by specific CCK1 antagonists like loxiglumide [2]. This allows for detailed pharmacological dissection of CCK receptor subtype contributions to pancreatic function. It is important to note that this activity has been characterized in the rat; its relevance to human pancreatic CCK1 receptors should be verified experimentally.

Functional Antagonism of Human CCK2 Receptors in Cellular Assays

For researchers working with human CCK2 receptor-transfected cell lines, PD 135158 offers the highest functional antagonist potency among its dipeptoid and benzodiazepine-based comparators [3]. In Ca2+ mobilization assays using hCCK-B.CHO cells, PD 135158 is the most potent blocker of CCK-4-mediated responses, ranking above CI-988 and L-365,260 [3]. This makes it the antagonist of choice for achieving maximal functional blockade in human cellular models, facilitating studies on CCK2 receptor signaling, desensitization, and downstream gene expression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 135158

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.